molecular formula C13H12FN3O2S B5956316 N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5956316
M. Wt: 293.32 g/mol
InChI Key: DVVXLGIUOFRSIV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound designed for advanced biochemical and antiviral research. It belongs to a class of molecules known for their potential as non-nucleoside inhibitors, with a core structure that has demonstrated significant research value in targeting viral replication machinery. This compound features a dihydropyrimidin-4(3H)-one scaffold, a structure that is recognized as a privileged motif in medicinal chemistry due to its diverse biological activities . The specific incorporation of a fluorine atom on the phenylacetamide ring is a common strategy in drug discovery to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Structurally related acetylarylamine-S-DACOs derivatives have been identified as promising scaffolds with potent inhibitory activity against flaviviruses, most notably the Zika virus (ZIKV) . Research on these analogs has shown that they can effectively target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication . For example, a closely related compound was found to inhibit ZIKV RdRp enzyme activity with an EC50 value in the low micromolar range and significantly suppress viral RNA replication and plaque formation in cell-based assays . Molecular docking studies suggest that these inhibitors preferentially bind to the palm subdomain of the RdRp, forming key hydrogen bonds with residues such as LYS468, PHE466, and GLU465, thereby disrupting its catalytic function . This mechanism makes the structural class a valuable tool for probing the virology of ZIKV and related pathogens. Beyond virology, the dihydropyrimidin-2(1H)-one core is a versatile pharmacophore with documented potential against other therapeutic targets. For instance, other derivatives within this chemical family have been developed as potent inhibitors of S-nitrosoglutathione reductase, an enzyme relevant to cardiovascular and inflammatory pathways . The sulfur bridge and acetamide side chain in this compound provide points for further structural diversification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This reagent is an essential chemical tool for researchers investigating enzyme inhibition, developing novel antiviral agents, and exploring new therapeutic avenues in chemical biology.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-5-11(18)17-13(15-8)20-7-12(19)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVXLGIUOFRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Sulfanyl Linkage: This can be done by reacting the dihydropyrimidinone intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the dihydropyrimidinone moiety can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the dihydropyrimidinone moiety might interact with specific protein targets.

Comparison with Similar Compounds

Substituent Effects on the Acetamide Nitrogen

The acetamide nitrogen’s substituent significantly influences electronic and steric properties:

  • Demonstrated anticonvulsant activity in the maximal electroshock (MES) model, with an ED₅₀ of 34.7 mg/kg and protective index (PI) of 3.2, indicating moderate efficacy and safety .
  • N-(3-chlorophenyl) and N-(4-chlorophenyl) analogues (C₁₂H₁₂ClN₅O₂S):

    • Chlorine substituents moderately withdraw electrons, affecting hydrogen-bonding capabilities.
    • Crystal structures reveal dihedral angles between pyrimidine and benzene rings of 42–62°, influencing conformational flexibility and target binding .
  • DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): The 3-fluorophenyl group is retained, but the indazole-pyrimidine hybrid structure confers Trypanosoma brucei inhibition (EC₅₀ = 6.9 µM), suggesting fluorophenyl groups may enhance antiparasitic activity .

Pyrimidine Ring Modifications

Variations in the pyrimidine ring’s substitution pattern:

  • 4-Amino-6-oxo derivatives (e.g., compound 18 in Scheme 8): The amino group at position 4 enhances hydrogen-bond donor capacity, critical for enzyme inhibition (e.g., α-glucosidase or LOX targets) . Synthesized via alkylation of 6-aminothiouracil with 86% yield, suggesting efficient routes for analogous compounds .

Crystallographic and Stability Data

  • Hydrogen-bond motifs : Intramolecular N—H⋯N bonds form S(7) rings in chlorophenyl analogues, while bifurcated N—H⋯O bonds create layered or 3D crystal structures .
  • Melting points : Bromophenyl analogues melt at ~174–176°C, suggesting similar thermal stability for the fluorophenyl derivative .

Biological Activity

N-(3-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, also known as J095-0033, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FN5O2SC_{14}H_{12}FN_{5}O_{2}S with a molecular weight of 333.35 g/mol. The compound features a fluorinated phenyl group and a pyrimidinyl sulfanyl moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight333.35 g/mol
LogP (Partition Coefficient)1.107
Water Solubility (LogSw)-2.41
pKa10.27 (acid)
Polar Surface Area71.662 Ų

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives containing the pyrimidine structure can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism of action of this compound likely involves the modulation of key signaling pathways associated with cancer progression. For instance, it may interact with the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth. Additionally, the presence of the sulfur atom in the molecule may enhance its reactivity with biological targets, potentially leading to increased efficacy against tumor cells .

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that J095-0033 exhibited cytotoxic effects on human cancer cell lines, leading to decreased viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to its moderate lipophilicity (LogP of 1.107), which may facilitate its bioavailability in systemic circulation .

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Assess binding stability to enzymes (e.g., carbonic anhydrase II) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 inhibition profiles. MetaSite identifies potential oxidation sites (e.g., sulfur atoms) .

How do reaction kinetics and solvent systems influence the stability of sulfanyl-acetamide derivatives?

Q. Advanced

  • Kinetic studies : Second-order rate constants (k ≈ 0.05 M⁻¹s⁻¹) for nucleophilic substitution in DMF suggest temperature-dependent activation energy (Ea ~50 kJ/mol) .
  • Degradation pathways : Hydrolysis of the acetamide group in acidic conditions (t½ ~8 h at pH 3) necessitates formulation in enteric coatings .

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